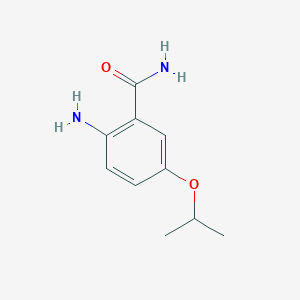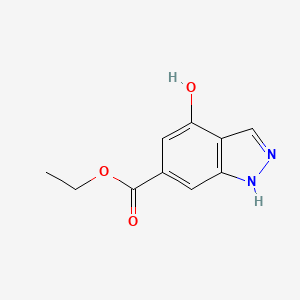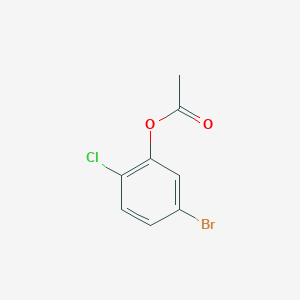![molecular formula C22H28O4 B12077174 2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)
2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are widely used in medicine and research. This particular compound is characterized by its unique epoxy and dihydroxy functional groups, which contribute to its specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one typically involves multiple steps, including the formation of the epoxy ring and the introduction of hydroxyl groups. Common starting materials include steroidal precursors, which undergo various chemical transformations such as oxidation, reduction, and epoxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy ring to diols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one is used as a precursor for the synthesis of other steroidal compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of steroids in cell signaling and metabolism.
Medicine
Medically, steroidal compounds are often investigated for their anti-inflammatory, immunosuppressive, and hormonal activities
Industry
In the industrial sector, steroidal compounds are used in the production of pharmaceuticals, cosmetics, and other products. This compound’s unique properties may make it useful in the development of new materials or formulations.
Wirkmechanismus
The mechanism of action of (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one involves its interaction with specific molecular targets, such as steroid receptors. These interactions can modulate gene expression and cellular functions, leading to various biological effects. The epoxy and hydroxyl groups play a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Corticosteroids: Compounds like cortisol and prednisone share structural similarities and are known for their anti-inflammatory properties.
Anabolic Steroids: Compounds such as testosterone and nandrolone are similar in structure and are used to promote muscle growth.
Uniqueness
What sets (9beta,11beta,16alpha)-9,11-Epoxy-1,21-dihydroxy-4,16-dimethyl-19-norpregna-1,3,5(10)-trien-20-one apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its epoxy ring and multiple hydroxyl groups distinguish it from other steroidal compounds, potentially leading to different pharmacological effects.
Eigenschaften
Molekularformel |
C22H28O4 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone |
InChI |
InChI=1S/C22H28O4/c1-11-4-7-16(24)20-13(11)5-6-14-15-8-12(2)19(17(25)10-23)21(15,3)9-18-22(14,20)26-18/h4,7,12,14-15,18-19,23-24H,5-6,8-10H2,1-3H3 |
InChI-Schlüssel |
RDRZUWZDDTXZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C3CCC4=C(C=CC(=C4C35C(O5)CC2(C1C(=O)CO)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)

![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)

![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)

